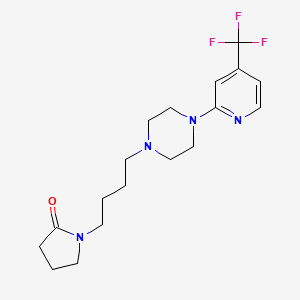

2-Pyrrolidinone, 1-(4-(4-(4-(trifluoromethyl)-2-pyridinyl)-1-piperazinyl)butyl)-

Description

The compound 2-Pyrrolidinone, 1-(4-(4-(4-(trifluoromethyl)-2-pyridinyl)-1-piperazinyl)butyl)- (hereafter referred to as the "target compound") is a heterocyclic organic molecule featuring a pyrrolidinone ring linked via a butyl chain to a piperazine moiety substituted with a trifluoromethylpyridinyl group. Its synthesis involves reacting 1-(4-bromobutyl)-2-pyrrolidinone with 1-[6-(trifluoromethyl)-2-pyridinyl]piperazine in butanol, yielding a salt form such as the (E)-2-butenedioate (1:1) .

Key structural attributes:

- Pyrrolidinone ring: A lactam structure that may enhance blood-brain barrier permeability.

- Piperazine linker: Facilitates interaction with neurotransmitter receptors (e.g., dopamine, serotonin).

Properties

CAS No. |

142494-12-0 |

|---|---|

Molecular Formula |

C18H25F3N4O |

Molecular Weight |

370.4 g/mol |

IUPAC Name |

1-[4-[4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]butyl]pyrrolidin-2-one |

InChI |

InChI=1S/C18H25F3N4O/c19-18(20,21)15-5-6-22-16(14-15)24-12-10-23(11-13-24)7-1-2-8-25-9-3-4-17(25)26/h5-6,14H,1-4,7-13H2 |

InChI Key |

YKJJCYZZWWSBEW-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)N(C1)CCCCN2CCN(CC2)C3=NC=CC(=C3)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

The preparation of ORG-13011 involves synthetic routes that include specific reaction conditions. The compound is synthesized through a series of chemical reactions that involve the use of various reagents and solvents. The polymorphism of ORG-13011 has been studied using different crystallization methods, including the use of different solvents and cooling rates . Industrial production methods for ORG-13011 are not widely documented, but the compound is available for research purposes from various suppliers .

Chemical Reactions Analysis

ORG-13011 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the compound can form different crystalline forms under high-temperature conditions .

Scientific Research Applications

ORG-13011 has a wide range of scientific research applications. It is primarily used in the study of neurological disorders due to its activity as a 5-HT1A receptor agonist. This makes it valuable in research related to depression, anxiety, and other central nervous system disorders . Additionally, ORG-13011 has been used in studies involving conditioned taste aversion, which is a procedure used to test for the blockade of drug stimuli .

Mechanism of Action

The mechanism of action of ORG-13011 involves its activity as an agonist of the 5-HT1A receptor. This receptor is a subtype of the serotonin receptor, which plays a crucial role in the regulation of mood, anxiety, and other neurological functions. By binding to the 5-HT1A receptor, ORG-13011 can modulate the release of neurotransmitters and influence various signaling pathways involved in mood regulation and other central nervous system functions .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Toxicological Comparison

Key Findings and Implications

Structural Impact on Activity: The pyrrolidinone ring in the target compound likely enhances CNS penetration compared to ketone-based analogues like Azaprone . The trifluoromethyl group improves metabolic stability and receptor binding compared to fluorophenyl substituents .

Toxicity Trends :

- Piperazine-linked compounds with electron-withdrawing groups (e.g., trifluoromethyl) show lower acute toxicity than halogenated phenyl derivatives .

Synthetic Flexibility :

- Salt formulations (e.g., ethanedioate, butenedioate) modulate solubility and bioavailability without altering core pharmacology .

Biological Activity

2-Pyrrolidinone, 1-(4-(4-(4-(trifluoromethyl)-2-pyridinyl)-1-piperazinyl)butyl)- is a complex organic compound that exhibits significant biological activity. Its structure, characterized by a pyrrolidinone ring and multiple functional groups, suggests potential pharmacological applications. This article reviews the biological activity of this compound based on recent research findings, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The compound can be represented as follows:

- Molecular Formula : C18H25F3N4O

- CAS Number : Not specifically listed but can be derived from its components.

Biological Activity Overview

The biological activity of 2-Pyrrolidinone derivatives has been explored in various contexts, particularly in pharmacology and medicinal chemistry. Key areas of interest include:

- Antimicrobial Activity : Studies have indicated that pyrrolidinone derivatives possess antimicrobial properties against a range of pathogens.

- Anticancer Potential : Certain derivatives have shown efficacy in inhibiting cancer cell proliferation and inducing apoptosis.

- Neuroprotective Effects : Compounds with piperazine and pyridine moieties have been investigated for their potential in treating neurodegenerative diseases.

The mechanisms through which 2-Pyrrolidinone, 1-(4-(4-(4-(trifluoromethyl)-2-pyridinyl)-1-piperazinyl)butyl)- exerts its biological effects include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, such as acetylcholinesterase (AChE), which is relevant in Alzheimer's disease treatment .

- Receptor Modulation : Interaction with various receptors can lead to altered signaling pathways that affect cell survival and proliferation.

- Oxidative Stress Reduction : Some derivatives exhibit antioxidant properties, mitigating oxidative damage in cells.

Anticancer Activity

A study evaluated the anticancer effects of several pyrrolidinone derivatives against various cancer cell lines. The results indicated that compounds similar to 2-Pyrrolidinone exhibited IC50 values ranging from 0.87 to 12.91 µM in MCF-7 breast cancer cells, outperforming traditional chemotherapeutics like 5-Fluorouracil .

| Compound | IC50 (µM) | Cell Line | Comparison to Control |

|---|---|---|---|

| Compound A | 0.87 | MCF-7 | Better than 5-FU |

| Compound B | 9.46 | MDA-MB-231 | Comparable to control |

Neuroprotective Effects

Research has demonstrated that certain derivatives can protect neuronal cells from apoptosis induced by oxidative stress. These findings suggest potential applications in neurodegenerative disease therapies .

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are recommended for validating the structural integrity of this compound?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the piperazinyl-butyl-pyrrolidinone core, with attention to splitting patterns (e.g., coupling constants for pyridinyl protons ). Infrared (IR) spectroscopy can validate carbonyl (C=O) and trifluoromethyl (C-F) functional groups (e.g., IR peaks at 1586 cm⁻¹ for aromatic C=C and 983 cm⁻¹ for C-F ). High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., using C18 columns) ensures purity, as described in protocols for related piperazine derivatives .

Q. How should researchers handle safety concerns during synthesis, given the compound’s reactive intermediates?

- Answer : Use inert atmospheres (N₂/Ar) for alkylation steps involving 1,4-dibromobutane to prevent side reactions . Personal protective equipment (PPE) is mandatory due to potential skin/eye irritation from intermediates like 4-chloropyrazole. Follow spill containment protocols outlined in safety data sheets for trifluoromethylpyridine derivatives .

Q. What are the key steps for synthesizing the piperazinyl-butyl-pyrrolidinone core?

- Answer : A two-step approach is typical:

Alkylation : React 2-(1-piperazinyl)pyrimidine with 1,4-dibromobutane in diethylformamide (DMF) under reflux with K₂CO₃ as a base .

Coupling : Introduce the trifluoromethylpyridine moiety via nucleophilic substitution, ensuring stoichiometric control to minimize byproducts .

Advanced Research Questions

Q. How can low yields (<50%) in the alkylation step be optimized?

- Answer :

- Solvent Optimization : Replace DMF with dimethylacetamide (DMAc) to enhance solubility of bromobutane intermediates .

- Catalysis : Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate reaction kinetics .

- Temperature Control : Extend reflux duration (e.g., 24–48 hours) while monitoring for thermal degradation via TLC .

Q. How to resolve conflicting NMR data suggesting stereoisomerism or impurities?

- Answer :

- 2D NMR : Use HSQC and COSY to distinguish overlapping proton environments (e.g., pyrrolidinone methylene vs. piperazinyl protons) .

- Chiral HPLC : Employ chiral stationary phases (e.g., amylose-based) to isolate enantiomers if asymmetric centers are suspected .

- Elemental Analysis : Confirm empirical formula consistency to rule out impurities .

Q. What computational strategies predict the compound’s binding affinity for neurological targets?

- Answer :

- Molecular Docking : Use AutoDock Vina with serotonin receptor (5-HT₁A) crystal structures (PDB: 7E2Z) to model piperazinyl interactions .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the trifluoromethylpyridine moiety in hydrophobic binding pockets .

Q. How to design stability studies for identifying degradation products under physiological conditions?

- Answer :

- Forced Degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 14 days .

- LC-MS Analysis : Use quadrupole-time-of-flight (Q-TOF) MS to identify degradation fragments (e.g., hydrolyzed pyrrolidinone or oxidized piperazine) .

Methodological Considerations

- Contradiction Analysis : If biological assay results conflict with computational predictions, validate via orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) .

- Theoretical Frameworks : Link synthesis and pharmacological studies to receptor theory or QSAR models to contextualize observed activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.